molecular formula C15H21NO6 B8104089 Mal-PEG4-Propargyl

Mal-PEG4-Propargyl

Cat. No.: B8104089
M. Wt: 311.33 g/mol
InChI Key: HNIXCHONNFMINC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mal-PEG4-Propargyl exerts its effects through its functional groups:

These reactions allow this compound to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Propargyl is unique due to its dual functional groups (alkyne and maleimide), which allow it to participate in both CuAAC and thiol-maleimide reactions. This versatility makes it a valuable tool in the synthesis of PROTACs and other bioconjugates .

Biological Activity

Mal-PEG4-Propargyl is a specialized polyethylene glycol (PEG) derivative that incorporates a maleimide group and a propargyl alkyne functional group. This compound has garnered significant attention in the fields of drug delivery and bioconjugation due to its unique chemical structure and biological properties. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C16_{16}H23_{23}NO8_8
  • Molecular Weight: 357.356 g/mol
  • CAS Number: 1262681-30-0

Functional Groups:

  • Maleimide group: Reacts selectively with thiol groups.
  • Propargyl group: Participates in copper-catalyzed click chemistry reactions.

This compound exhibits its biological activity primarily through two key mechanisms:

  • Bioconjugation:
    • The maleimide moiety allows for the formation of stable thioether bonds with thiol-containing biomolecules, facilitating targeted drug delivery and the development of antibody-drug conjugates (ADCs) .
    • The propargyl group enables participation in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is essential for creating stable conjugates with azide-containing molecules .
  • Drug Delivery Systems:
    • By enhancing solubility and biocompatibility, this compound improves the pharmacokinetic properties of therapeutic agents, allowing for more effective targeting of diseased tissues, particularly in cancer therapy .

Applications

This compound is utilized in various biomedical applications, including:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker that connects cytotoxic drugs to antibodies, enabling precise targeting of cancer cells while minimizing systemic toxicity .
  • PROTAC Synthesis: The compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .

Comparative Analysis

To understand the versatility of this compound, it is helpful to compare it with similar compounds that utilize PEG linkers:

Compound NameFunctional GroupsUnique Features
Propargyl-PEG4-MaleimideMaleimide, PropargylPrimarily used for thiol-reactive applications
Aminooxy-PEG-PropargylAminooxy, PropargylUseful for oxime formation with aldehydes
Folate-PEG-PropargylFolate, PropargylTargets folate receptors on cancer cells
Propargyl-PEG-Bis-MaleimideBis-Maleimide, PropargylAllows for dual targeting capabilities
Propargyl-PEG-NHS CarbonateNHS Ester, PropargylFacilitates amine coupling reactions

This compound stands out due to its dual reactivity—capable of engaging both thiols and azides—making it exceptionally versatile for various bioconjugation strategies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in therapeutic contexts:

  • Targeted Drug Delivery:
    A study demonstrated that ADCs utilizing this compound as a linker exhibited enhanced efficacy against tumor cells, significantly reducing off-target effects compared to traditional chemotherapeutic agents .
  • Bioconjugation Efficiency:
    Research indicated that this compound facilitates rapid and efficient conjugation under physiological conditions, making it ideal for applications requiring swift bioconjugation without significant side reactions .
  • Development of PROTACs:
    Recent advancements in PROTAC technology have utilized this compound to create chimeric molecules capable of selectively degrading oncogenic proteins, showcasing its potential in targeted cancer therapies .

Properties

IUPAC Name

1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIXCHONNFMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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